
Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-
説明
Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-, also known as Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-, is a useful research compound. Its molecular formula is C52H79N17O10 and its molecular weight is 1102.3 g/mol. The purity is usually 95%.
The exact mass of the compound Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
Neuromedin C (NMC) is a member of the bombesin-like peptide family, which plays a significant role in various physiological processes. The specific compound "ala(1)-leu(9)-psi-(CH2NH)-leu(10)-" represents a modified form of NMC that has garnered interest for its potential biological activities, particularly in the context of receptor interactions and physiological modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
The structure of NMC can be described as a decapeptide with specific modifications that enhance its biological efficacy. The modification "ala(1)-leu(9)-psi-(CH2NH)-leu(10)-" refers to an alanine substitution at position 1, a leucine at position 9, and a peptidomimetic bond at position 10. This structural alteration is significant as it influences receptor binding and biological activity.
Receptor Interactions
NMC primarily interacts with the gastrin-releasing peptide receptors (GRPR) and neuromedin B receptors (NMBR). These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses, including:
- Gastrointestinal Motility: Activation of GRPR enhances gastrointestinal motility and secretion.
- Neurotransmission: NMC influences neurotransmitter release in the central nervous system (CNS), affecting behaviors related to anxiety and feeding.
- Cell Growth: Both GRPR and NMBR are implicated in the regulation of cell proliferation and differentiation .
Physiological Effects
The compound exhibits several physiological effects, which can be summarized as follows:
- Thermoregulation: Studies have shown that NMC can induce hypothermia when administered centrally in animal models.
- Metabolic Regulation: It plays a role in glucose homeostasis and insulin secretion through GRPR activation .
- Behavioral Modulation: Evidence suggests that NMC affects emotional responses and memory functions, potentially influencing conditions such as anxiety and depression .
Case Studies
A range of studies has explored the effects of NMC on various biological systems:
- Hypothalamic Function : Research indicates that NMC administration affects hypothalamic neurons involved in energy balance, leading to alterations in food intake and energy expenditure.
- Cancer Models : In prostate cancer models, NMC analogs have been used to target GRPRs for imaging and therapeutic purposes. These studies highlight the potential for using NMC derivatives in cancer diagnostics .
Table 1: Summary of Biological Activities
Table 2: Receptor Binding Affinity
科学的研究の応用
Therapeutic Applications
- Appetite Regulation : Neuromedin C has been shown to inhibit feeding behavior when microinjected into the amygdala. The analog effectively reduces food intake and alters feeding efficiency, indicating its potential use in treating obesity and related disorders. In a study, doses of 15 ng and 30 ng significantly suppressed food consumption in rats, while higher doses did not yield the same effect .
- Pancreatic Function : The analog has demonstrated efficacy in inhibiting amylase release from pancreatic acini in response to neuromedin C. This inhibition occurs in a dose-dependent manner, with an IC50 value of 1.5 µM for the analog compared to 13.4 µM for its counterpart . Such properties suggest potential applications in managing pancreatic disorders or conditions characterized by excessive enzyme secretion.
- Neuroprotective Effects : Neuromedin C has been implicated in neurogenesis and neuroprotection, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the analog to cross the blood-brain barrier (BBB) enhances its therapeutic prospects in central nervous system disorders .
- Cardiovascular Health : Neuromedin C analogs may also play a role in cardiovascular therapies by modulating cardiac contractility and addressing conditions like heart failure . Their ability to enhance peptide transport across the BBB positions them as promising candidates for treating neurological aspects of cardiovascular diseases.
Data Tables
Case Studies
- Feeding Behavior Study : A study involving male CFY rats demonstrated that microinjection of neuromedin C into the amygdala resulted in decreased food intake and altered feeding patterns. The effects were blocked by bombesin receptor antagonists, confirming the role of neuromedin C in appetite regulation .
- Pancreatic Amylase Release : Research on the analog's impact on amylase secretion revealed its potent inhibitory effects on neuromedin C-stimulated release, suggesting its utility in conditions characterized by excessive pancreatic enzyme activity .
- Neurodegenerative Disease Models : Investigations into the neuroprotective effects of neuromedin C have shown promise in enhancing neurogenesis and providing protective effects against neuronal damage, indicating potential applications in treating neurodegenerative diseases .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N17O10/c1-26(2)13-34(22-59-37(45(55)72)14-27(3)4)64-39(16-32-20-56-24-61-32)51(78)68-43(71)23-60-52(79)44(28(5)6)69-47(74)30(8)63-48(75)38(15-31-19-58-36-12-10-9-11-35(31)36)66-49(76)40(17-33-21-57-25-62-33)67-50(77)41(18-42(54)70)65-46(73)29(7)53/h9-12,19-21,24-30,34,37-41,44,58-59,64H,13-18,22-23,53H2,1-8H3,(H2,54,70)(H2,55,72)(H,56,61)(H,57,62)(H,60,79)(H,63,75)(H,65,73)(H,66,76)(H,67,77)(H,69,74)(H,68,71,78)/t29-,30+,34+,37+,38+,39+,40+,41+,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHNJUJKXZEQLP-KSGNLDPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC4=CN=CN4)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N17O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159389 | |
Record name | Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1102.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135467-89-9 | |
Record name | Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135467899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。